Fosfestrol Sodium

Descripción general

Descripción

Fosfestrol Sodium, also known as diethylstilbestrol diphosphate, is a synthetic non-steroidal estrogen. It is primarily used in the treatment of prostate cancer in men. This compound acts as a prodrug of diethylstilbestrol, an estrogen medication that has been in use since the mid-20th century .

Métodos De Preparación

Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid to form the diphosphate ester. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Fosfestrol Sodium undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Efficacy in Clinical Studies

- High-Dose Continuous Infusion : Research indicates that high-dose fosfestrol can lead to a significant decrease in tumor markers in approximately 50% of patients with hormone-refractory prostate cancer. However, objective responses are less common, with a median survival time reported at around five months .

- Oral Administration : A recent study on low-dose oral fosfestrol (120 mg three times daily) demonstrated a 63% PSA response rate and an overall survival (OS) of 27.5 months in CRPC patients. This study highlighted the drug's potential as a cost-effective treatment option compared to other agents like abiraterone acetate .

Delivery Mechanisms

Cubosome Formulation : A novel approach involves the development of fosfestrol cubosomes to enhance solubility and bioavailability. Cubosomes are nanostructured lipid carriers that improve drug delivery efficiency. Research showed that optimized fosfestrol cubosomes had a high entrapment efficiency (94.48%) and significantly improved cytotoxicity against prostate cancer cells compared to plain fosfestrol .

| Delivery Method | Dosage | Efficacy | Side Effects |

|---|---|---|---|

| Intravenous | 600-1200 mg/day | Tumor marker decrease in 50% of patients | Cardiovascular complications (5%) |

| Oral | 360-480 mg three times daily | 63% PSA response rate | Gastrointestinal disturbances (6%) |

| Cubosomes | Optimized formulation | Enhanced cytotoxicity | Minimal side effects reported |

Case Studies and Clinical Trials

- Case Study on High-Dose Therapy : A patient developed secondary adrenocortical insufficiency after long-term high-dose fosfestrol therapy for prostate carcinoma, highlighting the need for monitoring during treatment .

- Comparative Study : A comparative analysis of various studies revealed that fosfestrol's efficacy in CRPC is comparable to other hormonal therapies, with significant responses observed when administered before treatments like abiraterone acetate .

Mecanismo De Acción

Fosfestrol Sodium exerts its effects by acting as an agonist of the estrogen receptor. It binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This results in the inhibition of testosterone production and the suppression of prostate cancer cell growth. The molecular targets and pathways involved include the estrogen receptor, the androgen receptor, and various signaling pathways that regulate cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Fosfestrol Sodium is similar to other synthetic estrogens, such as diethylstilbestrol and ethinylestradiol. it is unique in its ability to act as a prodrug of diethylstilbestrol, providing a sustained release of the active compound. This makes it particularly effective in the treatment of prostate cancer. Other similar compounds include:

Diethylstilbestrol: A synthetic non-steroidal estrogen used in the treatment of menopausal and postmenopausal disorders.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives and hormone replacement therapy

Actividad Biológica

Fosfestrol Sodium is a synthetic estrogen that acts as an agonist of estrogen receptors, primarily functioning as a prodrug for diethylstilbestrol (DES). Its biological activity has been extensively studied, particularly in the context of prostate cancer treatment and its effects on hormone-sensitive tissues.

This compound is converted into DES in the body, which then exerts its effects by binding to estrogen receptors. This binding leads to various biological responses, including:

- Antigonadotropic Effects : Fosfestrol inhibits the secretion of gonadotropins, thereby reducing testosterone levels in men, which is beneficial in treating hormone-sensitive cancers like prostate cancer.

- Apoptosis Induction : Studies have shown that Fosfestrol can induce apoptosis in cancer cells, contributing to its anticancer properties.

Pharmacodynamics

Fosfestrol exhibits several pharmacodynamic properties:

- Estrogen Receptor Agonism : It activates estrogen receptors, leading to downstream signaling that can promote cellular proliferation or apoptosis depending on the context and tissue type.

- Cytotoxicity : Research indicates that Fosfestrol demonstrates significant cytotoxic effects against prostate cancer cells, particularly when delivered via innovative drug delivery systems like cubosomes .

Clinical Studies and Findings

Recent studies have focused on the efficacy and safety of Fosfestrol in treating castration-resistant prostate cancer (CRPC). Key findings include:

- Efficacy : In a cohort study involving 65 patients treated with Fosfestrol at a dose of 120 mg thrice daily, 63% exhibited a prostate-specific antigen (PSA) response. The median overall survival (OS) was reported at 27.5 months, with a median progression-free survival (PFS) of 8.3 months .

- Safety Profile : Common side effects included peripheral edema and gastrointestinal disturbances. Notably, thrombotic events were less frequent in some studies compared to earlier reports .

Table: Summary of Clinical Outcomes with Fosfestrol

| Study | Patient Count | PSA Response (%) | Median OS (months) | Median PFS (months) | Common Side Effects |

|---|---|---|---|---|---|

| Study A | 38 | 53 | Not reported | Not reported | Edema, Gynaecomastia |

| Study B | 65 | 63 | 27.5 | 8.3 | Edema, GI issues |

| Study C | 47 | 55 | 14 | Not reported | GI issues |

Advanced Drug Delivery Systems

Recent research has explored the use of nanocarrier systems like cubosomes to enhance the delivery and efficacy of Fosfestrol. The findings indicate:

- Enhanced Cytotoxicity : Fosfestrol delivered via cubosomes showed a lower half-maximal inhibitory concentration (IC50) compared to plain Fosfestrol, indicating increased potency against cancer cells .

- Release Profiles : The optimized cubosomes demonstrated a significant release rate of Fosfestrol, achieving over 93% release within three hours in acidic conditions .

Case Studies

- Case Study on Efficacy : A retrospective analysis highlighted that patients who received Fosfestrol prior to abiraterone acetate had improved survival rates compared to those who did not. This suggests that sequencing therapies may play a crucial role in treatment outcomes for CRPC patients .

- Safety Analysis : Another study emphasized the manageable toxicity profile of Fosfestrol when used in earlier lines of treatment for CRPC, reinforcing its potential as a cost-effective therapeutic option in resource-limited settings .

Propiedades

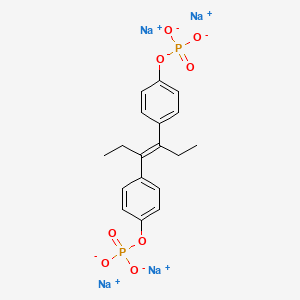

IUPAC Name |

tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZAXRQNRRXUMY-MJCKVQKWSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4719-75-9, 23519-26-8 | |

| Record name | Fosfestrol tetrasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbestrol diphosphate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFESTROL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.